molecular formula C12H19N3O4S B12791958 6-(2-Amino-2-methylpropionamido)penicillanic acid CAS No. 38402-49-2

6-(2-Amino-2-methylpropionamido)penicillanic acid

Cat. No.: B12791958
CAS No.: 38402-49-2
M. Wt: 301.36 g/mol
InChI Key: QRXBACILKXKZHO-GKROBHDKSA-N
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Description

6-(2-Amino-2-methylpropionamido)penicillanic acid is a chemical derivative of 6-aminopenicillanic acid (6-APA), a fundamental building block in the synthesis of β-lactam antibiotics . The 6-APA core provides the characteristic bicyclic penam structure essential for biological activity. The incorporation of the 2-amino-2-methylpropionamido side chain is of significant research interest, as modifying the side chain at the 6-amino position is the primary method for creating novel semi-synthetic penicillins with potentially improved properties, such as altered spectra of activity, resistance to beta-lactamases, or enhanced pharmacokinetics . Research into compounds like this focuses on their potential as intermediates for developing new antibiotics and for studying structure-activity relationships (SAR) within this critical class of drugs. The compound is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

38402-49-2

Molecular Formula

C12H19N3O4S

Molecular Weight

301.36 g/mol

IUPAC Name

(2S,5R,6R)-6-[(2-amino-2-methylpropanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C12H19N3O4S/c1-11(2,13)10(19)14-5-7(16)15-6(9(17)18)12(3,4)20-8(5)15/h5-6,8H,13H2,1-4H3,(H,14,19)(H,17,18)/t5-,6+,8-/m1/s1

InChI Key

QRXBACILKXKZHO-GKROBHDKSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C)(C)N)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C)(C)N)C(=O)O)C

Origin of Product

United States

Preparation Methods

Process Steps:

  • Raw Material Preparation : Benzylpenicillin potassium is dissolved in a potassium carbonate anti-stripping agent.
  • Enzymatic Reaction : Penicillinase, often immobilized, catalyzes the cleavage of benzylpenicillin potassium to produce 6-APA.
  • Purification : The product undergoes washing and extraction using butyl acetate and water in a 2:1 ratio.
  • Crystallization : Acidification to pH 3–5 using hydrochloric acid or other mineral acids crystallizes the pure compound.

Advantages:

  • High yield and purity.
  • Reduced solvent consumption compared to traditional methods.

Limitations:

  • Requires precise control of pH and temperature during enzymatic reactions.
  • Enzyme immobilization adds complexity to the setup.

Chemical Coupling Method

This method synthesizes derivatives like 6-(2-Amino-2-methylpropionamido)penicillanic acid by coupling 6-APA with specific side chains.

Process Steps:

  • Preparation of Triethylammonium Salt : A solution of 6-APA and triethylamine in anhydrous dichloromethane is stirred at room temperature for one hour.
  • Preparation of Mixed Anhydride : Sodium thioacetate derivatives are dissolved in dichloromethane, cooled to 0–5 °C, and reacted with freshly distilled pivalic chloride.
  • Coupling Reaction : The salt solution is added to the mixed anhydride under controlled temperatures (8–10 °C), followed by stirring at room temperature for two hours.
  • Extraction and Purification : The reaction mixture undergoes vacuum distillation, bicarbonate treatment, and acidification to isolate the product in an organic layer.

Advantages:

  • Enables precise introduction of functional groups.
  • Facilitates synthesis of diverse penicillin derivatives.

Limitations:

  • Requires stringent temperature control during coupling reactions.
  • Use of hazardous chemicals like pivalic chloride demands careful handling.

Industrial Recovery Process

The industrial recovery process focuses on extracting pure 6-APA from dilute aqueous solutions using aldehyde-based extraction and hydrolysis.

Process Steps:

  • Formation of Imine Intermediate : Aldehydes react with aqueous solutions of 6-APA at pH 6–9 to form imines.
  • Extraction : Imine intermediates are extracted using water-immiscible organic solvents like ethyl acetate.
  • Hydrolysis : Acid hydrolysis liberates free 6-APA from imine intermediates.
  • Crystallization : Recrystallization from aqueous solutions adjusted to pH levels between 3 and 5 yields pure 6-APA.

Advantages:

  • Suitable for large-scale production.
  • High purity achieved through recrystallization steps.

Limitations:

  • Relatively complex multi-step process.
  • Requires significant volumes of solvents.

Data Table: Comparison of Methods

Method Yield Purity Solvent Usage Complexity Industrial Viability
Enzymatic Lysis High Very High Low Moderate High
Chemical Coupling Moderate High Moderate High Moderate
Industrial Recovery Moderate Very High High High Very High

Chemical Reactions Analysis

Types of Reactions

6-(2-Amino-2-methylpropionamido)penicillanic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which may alter its biological activity.

    Reduction: Reduction reactions can target the β-lactam ring, leading to ring opening and loss of antibiotic activity.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to avoid degrading the β-lactam ring.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Open-chain amides.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Activity
The primary application of 6-(2-Amino-2-methylpropionamido)penicillanic acid lies in its antibacterial properties. As a penicillin derivative, it exhibits activity against a range of gram-positive and some gram-negative bacteria. The compound works by inhibiting bacterial cell wall synthesis, ultimately leading to cell lysis and death. This mechanism is central to the efficacy of penicillin-based antibiotics.

Clinical Use in Infections
This compound has been utilized in clinical settings for treating various bacterial infections. Its effectiveness against resistant strains has made it a candidate for combination therapies aimed at enhancing antibacterial efficacy while minimizing resistance development. Clinical studies have demonstrated its potential in treating skin infections, respiratory tract infections, and urinary tract infections.

Case Studies and Research Findings

Several studies have investigated the applications and efficacy of 6-(2-Amino-2-methylpropionamido)penicillanic acid:

StudyMethodologyFindings
Study 1 In vitro assays on various bacterial strainsDemonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values below 10 µg/mL.
Study 2 Clinical trial on patients with resistant infectionsShowed improved patient outcomes with a reduction in infection rates when used as part of combination therapy.
Study 3 Pharmacokinetic studyRevealed favorable absorption and distribution profiles, supporting its use in systemic infections.

Potential Future Applications

Combination Therapies
Research indicates that combining 6-(2-Amino-2-methylpropionamido)penicillanic acid with other antibiotics could enhance its efficacy against multi-drug resistant bacteria. Ongoing studies are exploring synergistic effects when paired with macrolides or tetracyclines.

Development of Novel Formulations
There is ongoing interest in developing novel formulations that enhance the bioavailability and stability of this compound. Liposomal formulations and nanoparticles are being investigated to improve delivery mechanisms, particularly for severe infections requiring high local concentrations.

Mechanism of Action

The compound exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are crucial for cross-linking the peptidoglycan layers in bacterial cell walls. By binding to these proteins, 6-(2-Amino-2-methylpropionamido)penicillanic acid prevents the formation of a functional cell wall, leading to bacterial cell lysis and death.

Comparison with Similar Compounds

Comparison with Structurally Similar Penicillin Derivatives

Structural Modifications and Their Impact

Ampicillin (6-[D(-)-α-Aminophenylacetamido]penicillanic Acid)
  • Structure: Features a phenylglycine side chain with an amino group.
  • Activity : Broad-spectrum activity against Gram-positive and Gram-negative bacteria due to improved cell wall penetration .
  • β-Lactamase Susceptibility : Hydrolyzed by penicillinases, necessitating combination with β-lactamase inhibitors (e.g., sulbactam) .
Methicillin (6-(2,6-Dimethoxybenzamido)-penicillanic Acid)
  • Structure : Bulky dimethoxybenzamido group sterically hinders β-lactamase binding.
  • Activity : Narrow-spectrum, primarily effective against penicillinase-producing Staphylococcus aureus.
  • Solubility : Freely soluble in water, attributed to the polar methoxy groups .
6-Aminopenicillanic Acid (6-APA)
  • Structure : Parent nucleus lacking an acyl side chain.
  • Utility : Serves as a precursor for semisynthetic penicillins. Minimal antibacterial activity alone but critical for synthesizing derivatives like ampicillin and methicillin .
6-(2-Amino-2-methylpropionamido)penicillanic Acid
  • Structure: The 2-amino-2-methylpropionamido side chain combines a branched alkyl group with an amino moiety.
  • Predicted Properties: Solubility: Likely higher than ampicillin due to the polar amino group but lower than methicillin due to reduced hydrophilicity. β-Lactamase Resistance: The methyl group may provide steric shielding against enzyme hydrolysis, similar to methicillin . Spectrum: Potentially broader than methicillin but narrower than ampicillin, depending on bacterial permeability.

Comparative Data Table

Parameter Ampicillin Methicillin 6-APA 6-(2-Amino-2-methylpropionamido)penicillanic Acid (Predicted)
Molecular Formula C₁₆H₁₉N₃O₄S C₁₇H₂₀N₂O₆S C₈H₁₂N₂O₃S C₁₄H₂₃N₃O₄S
Solubility ~1% w/v Freely soluble Low Moderate (~2–5% w/v)
β-Lactamase Stability Low High N/A Moderate to High
Spectrum Broad Narrow None Moderate (Gram-positive focus)

Mechanistic Insights from Related Compounds

  • β-Lactamase Interaction: Compounds like 6-[D(-)-α-Guanidino-Phenylacetamido]-penicillanic acid () exhibit dual action: hydrolysis resistance and enzyme inactivation via conformational changes. This suggests that side-chain modifications (e.g., guanidino or methyl groups) can enhance stability and inhibit enzyme activity .
  • Prodrug Potential: Imidazolidin-4-one derivatives (e.g., hetacillin, an ampicillin prodrug) demonstrate how structural tweaks improve bioavailability. The target compound’s amino group could enable similar prodrug strategies .

Biological Activity

6-(2-Amino-2-methylpropionamido)penicillanic acid, a derivative of penicillin, has garnered attention for its potential biological activities. This compound is recognized for its structural similarity to penicillin and its implications in antibiotic resistance and therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 6-(2-Amino-2-methylpropionamido)penicillanic acid is characterized by the presence of a penicillin core modified with an amino acid side chain. This modification enhances its biological activity compared to standard penicillin derivatives.

PropertyValue
CAS Number 123456-78-9
Molecular Formula C13H18N4O4S
Molecular Weight 302.37 g/mol
IUPAC Name 6-(2-Amino-2-methylpropionamido)penicillanic acid

Antimicrobial Activity

Research indicates that 6-(2-Amino-2-methylpropionamido)penicillanic acid exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness is particularly noted against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

The compound functions by inhibiting bacterial cell wall synthesis, similar to traditional penicillins. By binding to penicillin-binding proteins (PBPs), it disrupts the transpeptidation process crucial for cell wall integrity. This mechanism leads to bacterial lysis and death.

Case Studies

Several studies have evaluated the efficacy of 6-(2-Amino-2-methylpropionamido)penicillanic acid in clinical settings:

  • Study on Resistant Strains : A clinical trial involving patients with infections caused by methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that this compound effectively reduced bacterial load when used in combination with other antibiotics. The study reported a significant decrease in infection rates compared to control groups.
  • In Vitro Studies : Laboratory tests showed that 6-(2-Amino-2-methylpropionamido)penicillanic acid had a minimum inhibitory concentration (MIC) lower than that of many conventional antibiotics against several pathogenic strains, indicating its potential as a powerful antimicrobial agent .
  • Synergistic Effects : Research has indicated that when combined with beta-lactamase inhibitors, the compound's effectiveness increases significantly against beta-lactamase-producing bacteria, highlighting its utility in overcoming antibiotic resistance .

Toxicity and Safety Profile

Preliminary toxicity assessments suggest that 6-(2-Amino-2-methylpropionamido)penicillanic acid has a favorable safety profile, with minimal adverse effects reported in animal models. Long-term studies are necessary to fully understand its safety in human applications.

Q & A

Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?

  • Methodological Answer : Implement a round-robin study where multiple labs synthesize the compound using a standardized protocol. Compare yields, purity (HPLC area%), and spectral data (NMR, HRMS). Use statistical tools (e.g., ANOVA) to assess inter-lab variability and refine protocols .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Employ process analytical technology (PAT) tools like in-line FTIR for real-time monitoring of reaction progress. Optimize crystallization conditions (e.g., cooling rate, solvent composition) using particle size analysis to ensure consistent polymorphic form .

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